2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-yl)acetamide
Overview
Description
2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridazinone core, which is known for its biological activity, and a methoxyphenyl group, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the pyridazinone core through a cyclization reaction involving hydrazine and a suitable diketone. The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, and the pyridinylacetamide moiety can be attached through an amide coupling reaction using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include using more efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow chemistry techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group under strong oxidizing conditions.
Reduction: The carbonyl group in the pyridazinone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of hydroxyl or carboxyl derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazinone core can inhibit certain enzymes by binding to their active sites, while the methoxyphenyl group can enhance its binding affinity and specificity. The compound may also modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-3-yl)acetamide: Similar structure but with a pyridin-3-yl group instead of pyridin-4-yl.
2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide: Similar structure but with a pyridin-2-yl group instead of pyridin-4-yl.
Uniqueness
The unique combination of the pyridazinone core, methoxyphenyl group, and pyridin-4-ylacetamide moiety in 2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-yl)acetamide contributes to its distinct chemical properties and potential applications. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic development.
Properties
IUPAC Name |
2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]-N-pyridin-4-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c1-25-15-4-2-3-13(11-15)16-5-6-18(24)22(21-16)12-17(23)20-14-7-9-19-10-8-14/h2-11H,12H2,1H3,(H,19,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVMDEKXRCKJIEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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